molecular formula C17H19ClN4O2S B2620690 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide CAS No. 897620-81-4

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide

Cat. No. B2620690
CAS RN: 897620-81-4
M. Wt: 378.88
InChI Key: OFVNCMAUYNKSEF-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic compound containing nitrogen and sulfur in a five-membered ring . It also contains a urea group, a functional group consisting of a carbonyl group flanked by two amine groups, and a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving thiourea, a common precursor for thiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the thiazole ring, the urea group, and the chlorophenyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The presence of the urea group could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole, urea, and chlorophenyl groups. For example, thiazole derivatives are often slightly soluble in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some thiazole derivatives are known to have biological activity, acting as inhibitors for certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Thiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could explore the potential uses of this compound in various applications, such as medicinal chemistry .

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c18-11-5-7-13(8-6-11)20-16(24)22-17-21-14(10-25-17)9-15(23)19-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVNCMAUYNKSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide

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